Molecular Weight and Predicted Lipophilicity Differentiation from Des-Methyl Analog
Relative to its closest commercially available analog, 2-(morpholinomethyl)quinazolin-4(3H)-one (CAS 3552-64-5; MW 245.28), the target compound (MW 273.33) exhibits an increase in molecular weight of 28.05 Da attributable to the two additional methyl groups on the morpholine ring . The predicted partition coefficient (LogP) increases from approximately 0.8 (estimated for the des-methyl analog) to 1.53 for the target compound, reflecting enhanced lipophilicity . This difference may influence membrane permeability, protein binding, and metabolic stability in ways that cannot be replicated by the simpler analog [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 273.33 g/mol; predicted AlogP = 1.53 |
| Comparator Or Baseline | 2-(Morpholinomethyl)quinazolin-4(3H)-one (CAS 3552-64-5): MW = 245.28 g/mol; predicted AlogP ~0.8 (estimated by structural subtraction) |
| Quantified Difference | ΔMW = +28.05 Da; ΔLogP ≈ +0.7 units (class-level estimate) |
| Conditions | Calculated physicochemical properties (Leyan vendor data; structural estimation for comparator) |
Why This Matters
Procurement decisions for structure–activity relationship (SAR) studies require precise control over lipophilicity; substituting the des-methyl analog would alter logD and potentially confound permeability and solubility readouts.
- [1] Kuujia. 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one. The morpholine ring enhances solubility and bioavailability, while the quinazolinone scaffold offers potential for diverse biological activity, including kinase inhibition. View Source
